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molecular formula C11H15BrO B3241701 4-Bromo-2-tert-butyl-1-methoxybenzene CAS No. 14804-34-3

4-Bromo-2-tert-butyl-1-methoxybenzene

Cat. No. B3241701
M. Wt: 243.14 g/mol
InChI Key: MJRUSXKALHWNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153875B2

Procedure details

To a mixture of 2-(t-butyl)-4-bromoanisole (23.07 g, 0.0949 mol) in THF (238 mL) cooled to −75° C. under an atmosphere of argon was added n-BuLi (65.3 mL, 1.6 M, 0.1044 mol) dropwise maintaining a temperature below −70° C. The resulting suspension was stirred for 30 minutes and triisopropylborate (34.2 mL, 27.87 g, 0.148 mol) was added dropwise. The mixture was allowed to warm to RT overnight. The resulting mixture was cooled to 0° C. and 1.0 N HCl (150 mL) was slowly added. After warming to RT the mixture was diluted with ether and the layers separated, the aqueous layer was extracted ether (3×) and the organic layers combined. The resulting organic layer was washed with water, brine and dried (Mg2SO4). The mixture was filtered, evaporated and the resulting yellowish residue solidified overnight. The solid was collected and washed with hexane and dried under high vacuum to afford 12.68 g of 3-(t-butyl)-4-methoxyphenyl boronic acid (64%). 1H NMR (300 MHz; DMSO-d6): δ 1.33 (s, 9H), 3.81 (s, 3H), 6.91 (d, J=7.8 Hz, 1H), 7.62–7.79 (m, 2H), 7.78 (brs, 2H).
Quantity
23.07 g
Type
reactant
Reaction Step One
Name
Quantity
238 mL
Type
solvent
Reaction Step One
Quantity
65.3 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9](Br)[CH:8]=[CH:7][C:6]=1[O:12][CH3:13])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.C([O:22][B:23](OC(C)C)[O:24]C(C)C)(C)C.Cl>C1COCC1.CCOCC>[C:1]([C:5]1[CH:10]=[C:9]([B:23]([OH:24])[OH:22])[CH:8]=[CH:7][C:6]=1[O:12][CH3:13])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
23.07 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)Br)OC
Name
Quantity
238 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
34.2 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise maintaining a temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to RT the mixture
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted ether (3×)
WASH
Type
WASH
Details
The resulting organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg2SO4)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
the resulting yellowish residue solidified overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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